

# Physicochemical properties of Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate

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## Compound of Interest

**Compound Name:** Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate

**Cat. No.:** B1399308

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An In-depth Technical Guide to the Physicochemical Properties of **Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate**

## Introduction: Unveiling a Privileged Scaffold in Modern Chemistry

The imidazo[1,5-a]pyridine core represents a class of fused heterocyclic systems that has garnered significant attention across diverse scientific fields.<sup>[1][2]</sup> These structures are recognized not only for their unique chemical and optical properties but also as "privileged scaffolds" in medicinal chemistry, forming the backbone of numerous biologically active molecules.<sup>[1]</sup> This guide focuses on a specific, functionalized derivative: **Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate**.

This molecule incorporates three key features that define its chemical personality: the rigid, aromatic imidazo[1,5-a]pyridine nucleus, a reactive chloro-substituent at the 5-position, and an ethyl carboxylate group at the 1-position. The interplay of these groups dictates the compound's physicochemical properties, reactivity, and potential as a versatile building block for the synthesis of novel therapeutic agents and functional materials.<sup>[2][3]</sup> This document serves as a comprehensive technical resource for researchers, providing an in-depth analysis of its structural characteristics, physicochemical parameters, plausible synthetic routes, and analytical characterization protocols.

# Molecular Identity and Structural Attributes

A precise understanding of a compound's identity is the foundation of all subsequent research.

**Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate** is a distinct chemical entity with the key identifiers and structural features summarized below.

Identifier	Value	Source
IUPAC Name	ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate	[4]
CAS Number	885271-54-5	[3]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> ClN <sub>2</sub> O <sub>2</sub>	[3][4]
Molecular Weight	224.64 g/mol	[5]
PubChem CID	57355198	[4]
Canonical SMILES	CCOC(=O)c1c2cccc(Cl)n2cn1	[3]
InChI Key	InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-7-4-3-5-8(11)13(7)6-12-9/h3-6H,2H2,1H3	[3]

The structure is characterized by a planar, fused bicyclic system. The electron-withdrawing nature of the chloro group and the ethyl ester function significantly influences the electron density distribution across the aromatic rings, impacting both its reactivity and its potential for intermolecular interactions. The ethyl ester group, in particular, increases the molecule's lipophilicity, a critical factor for its potential applications in drug development.[3]

## Core Physicochemical Properties

The physicochemical profile of a molecule governs its behavior in both chemical and biological systems. While extensive experimental data for this specific compound is not widely published, we can infer its properties from established computational models and data from closely related isomers. These parameters are crucial for designing experimental conditions for synthesis, purification, and biological assays.

Property	Predicted Value	Significance in Research & Development
LogP (Octanol/Water)	~2.16	Indicates moderate lipophilicity, suggesting a good balance for potential membrane permeability. <sup>[5]</sup>
Topological Polar Surface Area (TPSA)	43.6 Å <sup>2</sup>	Suggests potential for good oral bioavailability, as it falls within the typical range for drug-like molecules. <sup>[5]</sup>
Density	~1.37 g/cm <sup>3</sup>	Useful for formulation and process chemistry calculations. <sup>[5]</sup>
Solubility	Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, DMSO).	The chloro group and ester functionality contribute to its solubility profile, making it amenable to various reaction conditions. <sup>[3][5]</sup>
Appearance	Expected to be a solid at room temperature.	<sup>[5]</sup>

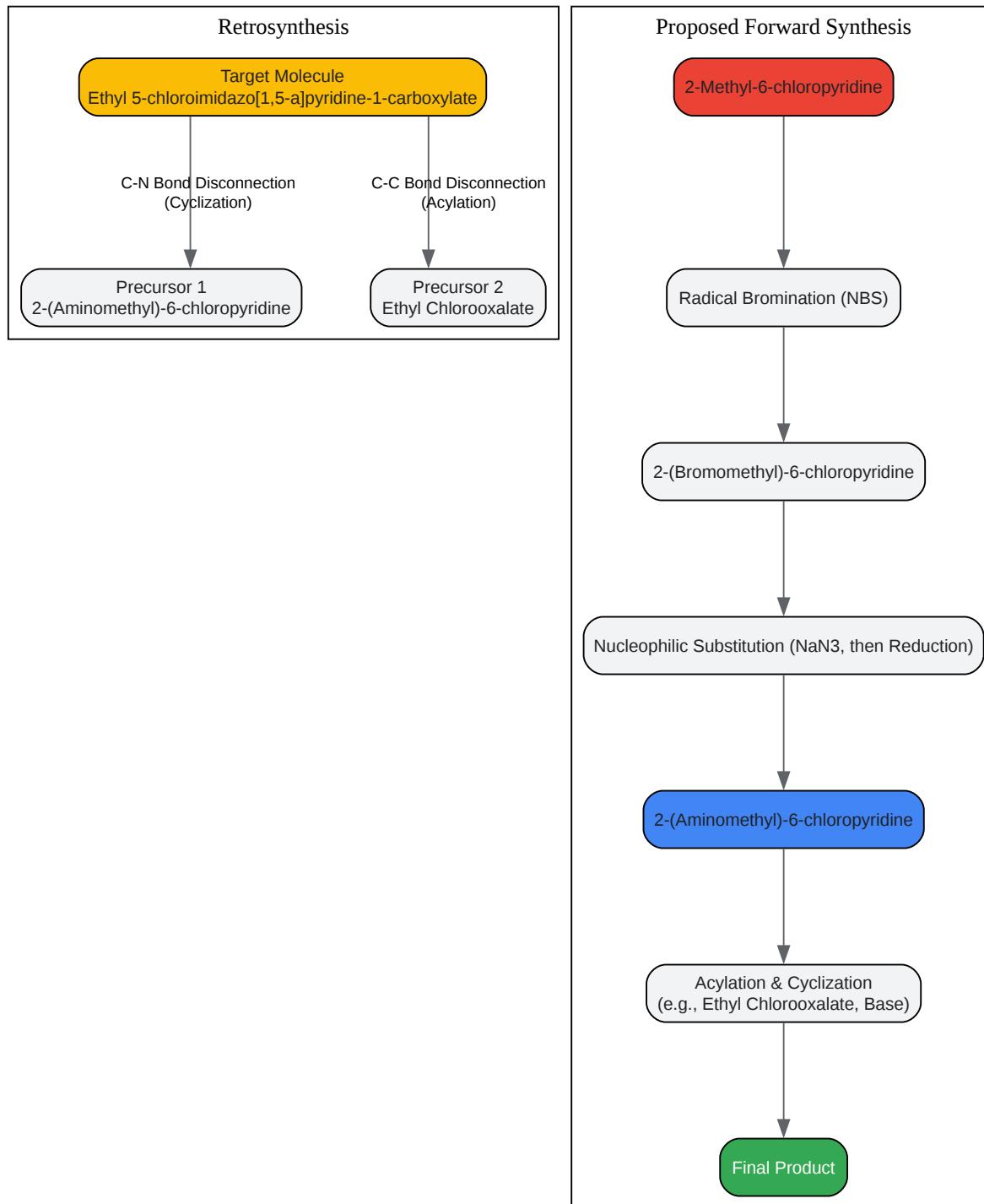
Note: The values for LogP, TPSA, and Density are derived from the closely related isomer, ethyl 5-chloroimidazo[1,5-a]pyridine-3-carboxylate, and are expected to be highly comparable.

## Synthesis and Chemical Reactivity

### Plausible Synthetic Pathway

While a specific, documented synthesis for **Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate** is not readily available in peer-reviewed literature, a logical pathway can be proposed based on established methodologies for constructing the imidazo[1,5-a]pyridine scaffold.<sup>[6]</sup> The most direct approach involves the cyclization of a suitably substituted pyridine precursor.

The conceptual workflow for this synthesis is outlined below. The key strategic step is the formation of the five-membered imidazole ring onto the pre-functionalized 6-chloropyridine backbone.

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Caption: Retrosynthetic analysis and proposed forward synthesis workflow.

### Experimental Protocol: Proposed Synthesis

**Causality:** This multi-step protocol is designed to first install the necessary aminomethyl handle on the pyridine ring before executing the key cyclization/acylation step to form the fused imidazole.

- **Synthesis of 2-(Bromomethyl)-6-chloropyridine:** To a solution of 2-methyl-6-chloropyridine in a suitable solvent like carbon tetrachloride, add N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN). Reflux the mixture under inert atmosphere until starting material is consumed (monitored by TLC). Cool, filter the succinimide byproduct, and concentrate the filtrate. Purify the residue via column chromatography to yield the brominated intermediate.
- **Synthesis of 2-(Aminomethyl)-6-chloropyridine:** Dissolve the bromomethyl intermediate in a polar aprotic solvent like DMF and treat with sodium azide ( $\text{NaN}_3$ ). Heat the reaction to facilitate the  $\text{SN}_2$  displacement. After completion, the azide intermediate is reduced to the primary amine. A common method is reduction with triphenylphosphine followed by water, or catalytic hydrogenation.
- **Synthesis of Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate:** Dissolve 2-(aminomethyl)-6-chloropyridine in an anhydrous solvent (e.g., THF or DCM) with a non-nucleophilic base (e.g., triethylamine or DIPEA). Cool the mixture in an ice bath and slowly add a solution of ethyl chlorooxalate or a similar two-carbon electrophile. The reaction proceeds via an initial acylation of the amine, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,5-a]pyridine ring system. The final product would be purified by column chromatography.

## Expected Chemical Reactivity

The molecule's functionality suggests several avenues for further chemical modification, making it a valuable synthetic intermediate.

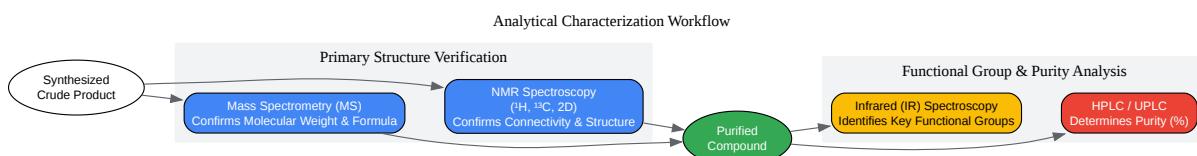
- **Nucleophilic Aromatic Substitution (SNAr):** The chloro-substituent on the electron-deficient pyridine ring is susceptible to displacement by various nucleophiles (e.g., amines, alkoxides, thiols), allowing for the introduction of diverse functional groups at the 5-position.
- **Cross-Coupling Reactions:** The C-Cl bond can serve as a handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination,

enabling the formation of C-C or C-N bonds.

- Ester Modification: The ethyl ester is readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting acid can be converted to amides, other esters, or used in further coupling reactions.

## Spectroscopic and Analytical Characterization

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.



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## References

- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. CAS 885271-54-5: ethyl 5-chloroimidazo[1,5-a]pyridine-1-ca... [cymitquimica.com]
- 4. Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate | C<sub>10</sub>H<sub>9</sub>CIN<sub>2</sub>O<sub>2</sub> | CID 57355198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate (EVT-13821851) [evitachem.com]
- 6. Formation of Imidazo[1,5-a]pyridine Derivatives Due to the Action of Fe<sup>2+</sup> on Dynamic Libraries of Imines [air.unipr.it]
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